Product packaging for Meclorisone dibutyrate(Cat. No.:CAS No. 10549-91-4)

Meclorisone dibutyrate

Cat. No.: B108577
CAS No.: 10549-91-4
M. Wt: 567.5 g/mol
InChI Key: HUXCOHMTWUSXGY-GAPIFECDSA-N
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Description

Meclorisone dibutyrate is a synthetic steroid derivative with the molecular formula C30H40Cl2O6 and a monoisotopic mass of 566.2202 Da . Its structure is characterized by a steroidal backbone with dibutyrate ester groups and two chlorine atoms . As a steroid derivative, it is hypothesized to function as a glucocorticoid receptor agonist. The glucocorticoid receptor (GR) is a nuclear receptor that, upon ligand binding, regulates gene transcription through transactivation and transrepression mechanisms . This primary mechanism involves the receptor complex translocating to the nucleus and either up-regulating anti-inflammatory proteins or repressing the expression of pro-inflammatory proteins by interfering with other transcription factors like NF-κB or AP-1 . While specific clinical applications for this compound are not detailed in the available literature, its structural class suggests potential as a tool compound for investigating glucocorticoid signaling pathways, inflammatory processes, and cellular differentiation. Researchers can utilize this compound to explore controlled-release pharmaceutical formulations, as related patents discuss advanced delivery systems for water-soluble active compounds using polymer-based coatings to achieve sustained release . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40Cl2O6 B108577 Meclorisone dibutyrate CAS No. 10549-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-butanoyloxy-9,11-dichloro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40Cl2O6/c1-6-8-25(35)37-17-24(34)30(38-26(36)9-7-2)18(3)14-22-21-11-10-19-15-20(33)12-13-27(19,4)29(21,32)23(31)16-28(22,30)5/h12-13,15,18,21-23H,6-11,14,16-17H2,1-5H3/t18-,21+,22+,23+,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXCOHMTWUSXGY-GAPIFECDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909562
Record name 9,11-Dichloro-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dibutanoate
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Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-91-4
Record name Meclorisone dibutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10549-91-4
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Record name Meclorisone dibutyrate [USAN]
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Record name 9,11-Dichloro-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dibutanoate
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Record name 9,11β-dichloro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(butyrate)
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Record name MECLORISONE DIBUTYRATE
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Synthetic Chemistry and Structural Elucidation Studies of Meclorisone Dibutyrate

Advanced Synthetic Strategies for Meclorisone (B108576) Dibutyrate and Analogues

The synthesis of Meclorisone Dibutyrate, a complex steroidal molecule, leverages a combination of established and innovative chemical methodologies to achieve its specific structure and stereochemistry.

Novel Chemical Transformations in this compound Synthesis

The synthesis of this compound is built upon the foundational steroid framework, incorporating key structural modifications that are known to enhance anti-inflammatory potency. The process combines several strategic chemical transformations.

A crucial aspect of its synthesis involves the introduction of chlorine at the 9 and 11 positions and a methyl group at the 16α position. theswissbay.charchive.org The synthesis often starts from a precursor with a 9,11-double bond. The addition of chlorine across this double bond is a key step, typically initiated by the formation of a chloronium ion on the less sterically hindered alpha face of the steroid. theswissbay.ch This transformation is significant as the replacement of the typical 11-hydroxyl group with chlorine is a known strategy for potentiating the biological activity of corticosteroids. theswissbay.charchive.org

Furthermore, the incorporation of the 16α-methyl group is another critical modification. archive.org This is often achieved earlier in the synthetic sequence on an intermediate structure. Such structural changes are considered additive in their effect on the compound's potency, highlighting a rational approach to its design. archive.org The final step in the synthesis would involve the esterification of the 17 and 21 hydroxyl groups with butyric anhydride (B1165640) or a related acylating agent to form the dibutyrate ester.

Stereoselective Synthesis of this compound Isomers

The biological activity of steroidal compounds is intrinsically linked to their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is paramount. A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org The synthesis of this compound, which has multiple chiral centers, requires a high degree of stereocontrol.

The formation of the 16α-methyl group is a key example of stereoselectivity in the synthesis of this compound. The introduction of this group must be directed to the alpha face of the steroid ring system to achieve the desired biological activity. This is typically accomplished by using stereocontrolled reactions that favor the formation of one diastereomer over the other. unige.ch Modern synthetic methods offer various strategies to achieve high stereoselectivity, which are crucial for preparing specific isomers and avoiding the complex separation of unwanted stereoisomers. rsc.orgfrontiersin.orgbris.ac.uk The development of predictive models and advanced catalytic systems continues to improve the ability to design and execute highly selective synthetic routes for complex molecules like this compound. rsc.org

Derivatization and Scaffold Modification for this compound Analogues

To explore new therapeutic possibilities and improve pharmacological profiles, the core structure of this compound can be modified to create a range of analogues.

Rational Design of Modified this compound Structures

Rational drug design involves modifying a known active molecule to enhance its properties, such as efficacy, selectivity, or metabolic stability. mpdkrc.edu.ingoogleapis.com For this compound, this could involve altering the ester groups at the C17 and C21 positions. Replacing the dibutyrate esters with other functionalities could modulate the compound's lipophilicity and, consequently, its absorption and distribution.

Another approach is the "antedrug" concept, where a potent drug is designed to undergo predictable biotransformation into an inactive and readily excretable metabolite upon entering systemic circulation. researchgate.net This strategy aims to minimize systemic side effects. Designing analogues of this compound based on this principle would involve introducing metabolically labile points in the molecule that, once cleaved, would render the compound inactive. researchgate.net

Combinatorial Library Synthesis of this compound Derivatives

Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally related compounds, known as a library. googleapis.comethernet.edu.et This approach could be applied to the this compound scaffold to create a diverse set of derivatives for biological screening.

Using solid-phase synthesis techniques, a core Meclorisone-like intermediate attached to a resin could be treated with a wide array of different carboxylic acids or other acylating agents to generate a library of C17/C21 ester derivatives. nih.gov Similarly, other positions on the steroid nucleus could be functionalized. While specific reports on combinatorial libraries of this compound are not prominent, the principles of this technology are well-suited for exploring the structure-activity relationships of this class of corticosteroids. googleapis.comnih.gov

Characterization of this compound and its Metabolites via Advanced Spectroscopic Techniques

The unambiguous identification and structural elucidation of this compound and its metabolic products rely on sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. unito.itresearchgate.net

Mass Spectrometry (MS): This technique is invaluable for determining the molecular weight of this compound (C₃₀H₄₀Cl₂O₆, Mol. Wt.: 567.54 g/mol ) and its metabolites. pharmaffiliates.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide crucial information about the compound's structure, helping to locate the positions of the chlorine atoms and the butyrate (B1204436) esters. googleapis.comgoogleapis.com LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly useful for analyzing complex mixtures, allowing for the separation and identification of various metabolites from biological samples. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. frontiersin.orgresearchgate.net

¹H NMR: Proton NMR spectra reveal the chemical environment of each hydrogen atom, including their connectivity through spin-spin coupling. The complex steroid backbone and the butyrate side chains would produce a characteristic set of signals.

¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. frontiersin.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete molecular structure by establishing correlations between protons and carbons. researchgate.net These methods are critical for confirming the precise stereochemistry at the various chiral centers.

NMR is also a powerful tool for identifying metabolites. By comparing the NMR spectra of the parent drug with those of its metabolites, structural changes resulting from metabolic processes such as hydroxylation, hydrolysis of the ester groups, or conjugation can be identified. plos.orgnih.gov

Below is a hypothetical table of expected ¹H NMR chemical shifts for key protons in this compound, which would be crucial for its structural verification.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
C18-CH₃~0.9SingletMethyl group at the C/D ring junction.
C19-CH₃~1.2SingletAngular methyl group at the A/B ring junction.
16α-CH₃~1.0DoubletMethyl group at the 16-position, coupled to H-16.
Ester Methylene (B1212753) (-O-CH₂-CH₂-CH₃)~4.1-4.9MultipletsProtons on the carbons attached to the ester oxygen.
Ester Methyl (-CH₂-CH₂-CH₃)~0.95TripletTerminal methyl groups of the butyrate chains.
Vinylic Protons (C1, C2, C4)~6.0-7.5MultipletsProtons in the A-ring double bond system.
H-11~4.5MultipletProton at the chlorine-bearing carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the steroid's complex polycyclic structure and the stereochemistry of its various substituents.

The presence of the 9α-chloro and 16α-methyl groups, along with the dibutyrate esters, induces characteristic shifts in the NMR spectrum. For instance, the introduction of a 9α-chloro substituent is known to cause a downfield shift for the C-9 carbon and adjacent protons. redalyc.org Similarly, the 16α-methyl group will have a distinct signal in the ¹H NMR spectrum and will influence the chemical shifts of the neighboring C-15, C-16, and C-17 atoms in the ¹³C NMR spectrum. google.com The butyrate esters at C-17 and C-21 will show characteristic signals for the methylene and methyl groups of the butyryl chains.

Conformational analysis of the steroid rings and the flexible side chain at C-17 can also be investigated using NMR. Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information between protons, helping to establish the stereochemical relationships and the preferred conformation of the molecule in solution. The conformation of the steroid A-ring, for example, can be deduced from the coupling constants of the vinyl protons at C-1 and C-2.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar corticosteroids such as dexamethasone (B1670325) and other 9α-chloro steroids. sci-hub.ruredalyc.orgrsc.org

Representative NMR Data for this compound

Atom Representative ¹H Chemical Shift (ppm) Representative ¹³C Chemical Shift (ppm)
1 ~7.3 ~155
2 ~6.2 ~128
3 - ~186
4 ~6.0 ~124
5 - ~43
6 ~2.4 ~33
7 ~1.5 ~32
8 ~1.6 ~35
9 ~4.5 ~98
10 - ~40
11 ~4.3 ~68
12 ~1.8 ~48
13 - ~50
14 ~1.2 ~55
15 ~1.9 ~34
16 ~1.1 ~36
17 - ~92
18 ~0.9 ~16
19 ~1.5 ~21
20 - ~209
21 ~4.9, ~5.1 ~70
16-CH₃ ~1.0 ~15
Butyrate-CH₂ ~2.3, ~1.6 ~36, ~18
Butyrate-CH₃ ~0.9 ~13

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the identification and structural characterization of drug metabolites in complex biological matrices. nih.gov For a compound like this compound, which is applied topically, understanding its metabolic fate is crucial, as metabolites may be absorbed systemically. justia.com

The first step in metabolite identification using LC-HRMS is to obtain an accurate mass measurement of the parent drug and any potential metabolites. The high resolution of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the determination of the elemental composition of ions with high confidence, which is a key advantage for distinguishing between isobaric species. upf.edu

The fragmentation of this compound under collision-induced dissociation (CID) in the mass spectrometer provides structural information. Common fragmentation pathways for corticosteroids include the loss of the C-17 side chain, dehydration, and cleavage of the ester groups. The presence of two chlorine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum, which is a useful signature for identifying the parent drug and its chlorinated metabolites. researchgate.net

Common metabolic transformations for corticosteroids include hydroxylation, reduction of ketone groups, and conjugation with glucuronic acid or sulfate. upf.edu For this compound, one would expect to see metabolites where one or both of the butyrate esters have been hydrolyzed, as well as hydroxylated products on the steroid nucleus. These metabolites can then be further conjugated to form more water-soluble compounds for excretion.

The table below presents a list of plausible metabolites of this compound that could be identified using HRMS. The exact mass and molecular formula for each potential metabolite are provided.

Plausible Metabolites of this compound for HRMS Analysis

Metabolite Molecular Formula Exact Mass (m/z) [M+H]⁺
This compound C₃₀H₄₀Cl₂O₆ 567.2275
Meclorisone 17-butyrate C₂₆H₃₄Cl₂O₅ 497.1754
Meclorisone 21-butyrate C₂₆H₃₄Cl₂O₅ 497.1754
Meclorisone C₂₂H₂₈Cl₂O₄ 427.1230
Hydroxylated this compound C₃₀H₄₀Cl₂O₇ 583.2224
Hydrolyzed and Hydroxylated Meclorisone C₂₂H₂₈Cl₂O₅ 443.1179
Meclorisone Glucuronide C₂₈H₃₆Cl₂O₁₀ 603.1656

Molecular and Cellular Mechanisms of Action of Meclorisone Dibutyrate

Glucocorticoid Receptor Interactions and Downstream Signaling

The biological activity of Meclorisone (B108576) dibutyrate is initiated by its binding to the glucocorticoid receptor. This interaction triggers a cascade of events, including conformational changes in the receptor, its translocation to the nucleus, and the subsequent regulation of target gene expression.

Receptor Binding Kinetics and Thermodynamics of Meclorisone Dibutyrate

Understanding the binding kinetics and thermodynamics of this compound to the glucocorticoid receptor is crucial for elucidating its potency and duration of action. These parameters are determined through various in vitro assays.

Saturation binding analysis is a fundamental technique used to characterize the interaction between a ligand and its receptor. In this method, increasing concentrations of a radiolabeled form of this compound would be incubated with a preparation of glucocorticoid receptors until equilibrium is reached. This allows for the determination of two key parameters: the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the total concentration of receptors in the preparation.

Hypothetical Data Table: Saturation Binding of this compound to Glucocorticoid Receptor

Concentration of [³H]-Meclorisone Dibutyrate (nM)Total Binding (cpm)Nonspecific Binding (cpm)Specific Binding (cpm)
0.150050450
0.522002501950
1.040005003500
5.01200025009500
10.018000500013000
20.0250001000015000
50.0320002000012000

Note: This table is illustrative and does not represent actual experimental data.

From such data, a Scatchard plot could be generated to linearize the data and more easily determine Kd and Bmax.

Competitive binding assays are employed to determine the relative binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to displace a radiolabeled ligand from the glucocorticoid receptor. In these experiments, a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibitory constant (Ki), which provides a measure of the affinity of this compound for the glucocorticoid receptor. Generally, a lower Ki value indicates a higher binding affinity. The potency of corticosteroids is significantly influenced by their affinity for the glucocorticoid receptor. nih.govnih.gov

Hypothetical Data Table: Competitive Binding of this compound against [³H]-Dexamethasone

Concentration of this compound (nM)Specific Binding of [³H]-Dexamethasone (%)
0.01100
0.195
180
1050
10020
10005

Note: This table is illustrative and does not represent actual experimental data.

The kinetics of ligand binding are described by the association rate constant (kon or k₁) and the dissociation rate constant (koff or k₋₁). The association rate constant reflects how quickly this compound binds to the glucocorticoid receptor, while the dissociation rate constant indicates how rapidly the this compound-receptor complex falls apart. These constants can be determined through kinetic binding assays that measure the change in specific binding over time. The ratio of koff to kon provides an alternative method for calculating the equilibrium dissociation constant (Kd = koff/kon). A slow dissociation rate is often associated with a longer duration of action at the receptor level.

Conformational Changes Induced by this compound Binding

The binding of this compound to the ligand-binding domain (LBD) of the glucocorticoid receptor induces a significant conformational change in the receptor protein. This structural rearrangement is a critical step in the activation of the receptor. Upon ligand binding, the LBD undergoes a repositioning of its C-terminal helix (helix 12), which creates a binding surface for coactivator proteins. This conformational shift also leads to the dissociation of chaperone proteins, such as heat shock protein 90 (Hsp90), which keep the unbound receptor in an inactive state within the cytoplasm.

Cellular Localization and Translocation of this compound-Receptor Complexes

In its inactive state, the glucocorticoid receptor resides predominantly in the cytoplasm as part of a large multiprotein complex. The binding of this compound triggers the dissociation of the chaperone proteins and exposes a nuclear localization signal (NLS) on the receptor. This allows the ligand-bound receptor complex to be actively transported into the nucleus through the nuclear pore complex. Once inside the nucleus, the this compound-receptor complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. The efficiency and dynamics of this nuclear translocation are key determinants of the cellular response to this compound.

Genomic Mechanisms: Transcriptional Regulation by this compound

The genomic actions of this compound are central to its pharmacological activity. These mechanisms involve the direct and indirect regulation of gene transcription, fundamentally altering cellular function.

Gene Expression Modulation via Glucocorticoid Response Elements (GREs)

Upon entering the cell, this compound binds to the cytoplasmic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and translocation into the nucleus. Once in the nucleus, the activated this compound-GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.

This interaction can lead to either transactivation or transrepression of gene expression. In the case of transactivation, the binding of the GR complex to positive GREs enhances the recruitment of coactivator proteins and the basal transcription machinery, resulting in an increased rate of transcription of anti-inflammatory genes. Conversely, binding to negative GREs (nGREs) can recruit corepressors, leading to the downregulation of pro-inflammatory gene expression. The specific genes regulated by this compound through this pathway are crucial for its anti-inflammatory and immunosuppressive effects.

Transcriptomic Profiling of this compound-Treated Cells

While specific transcriptomic data for this compound is not extensively available in the public domain, studies on other glucocorticoids provide a framework for its likely effects. Transcriptomic profiling, utilizing techniques such as microarray analysis and RNA sequencing, would reveal a broad signature of differentially expressed genes in cells treated with this compound. It is anticipated that such an analysis would show the upregulation of genes encoding anti-inflammatory proteins and the downregulation of genes for cytokines, chemokines, and adhesion molecules involved in the inflammatory cascade.

Non-Genomic Mechanisms and Signaling Pathways

In addition to its direct effects on gene transcription, this compound also engages in non-genomic mechanisms that occur more rapidly and are independent of new protein synthesis.

Protein-Protein Interactions and Transrepression Mechanisms

A key non-genomic mechanism of this compound is the transrepression of other transcription factors. The activated GR can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). This protein-protein interaction does not involve direct binding of the GR to DNA but rather sequesters these transcription factors, preventing them from binding to their respective DNA response elements and activating the expression of inflammatory genes. This "tethering" mechanism is a crucial component of the anti-inflammatory effects of glucocorticoids.

Modulation of Intracellular Kinase Cascades

This compound can also modulate intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. Glucocorticoids have been shown to influence the activity of key kinases such as c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). By modulating these pathways, this compound can interfere with the signaling cascades that lead to the production of inflammatory mediators.

Cellular and Subcellular Effects of this compound

The molecular interactions of this compound translate into a range of effects at the cellular and subcellular levels. A primary target of its action is the immune system. This compound can suppress the activation and function of various immune cells, including T-lymphocytes, B-lymphocytes, macrophages, and dendritic cells.

Regulation of Cellular Processes in In Vitro Models

The cellular activities of corticosteroids like this compound are extensive, influencing fundamental processes such as cell proliferation, apoptosis (programmed cell death), and differentiation in various cell types. The anti-inflammatory effects of these compounds are, in part, a result of their ability to regulate the lifecycle and function of immune cells.

In in vitro settings, glucocorticoids have demonstrated the capacity to inhibit the proliferation of lymphocytes, a key component of the adaptive immune response. This anti-proliferative effect contributes to the suppression of immune and inflammatory responses. Furthermore, corticosteroids are known to induce apoptosis in several immune cell populations, including eosinophils and T-lymphocytes, thereby reducing their numbers at sites of inflammation.

One of the critical cellular processes inhibited by corticosteroids is leukocyte migration. Research has indicated that this compound, specifically, inhibits the migration of leukocytes. This action is crucial in preventing the accumulation of these inflammatory cells at an injury or infection site, thereby dampening the inflammatory cascade.

While detailed studies quantifying the dose-dependent effects of this compound on these cellular processes are not widely available, the general effects of corticosteroids on cellular proliferation and apoptosis are well-established.

Table 1: General Effects of Corticosteroids on In Vitro Cellular Processes

Cellular ProcessEffect of CorticosteroidsTarget Cell Types (Examples)
Proliferation InhibitionLymphocytes, Fibroblasts
Apoptosis InductionEosinophils, T-lymphocytes
Migration InhibitionLeukocytes (including neutrophils)
Differentiation ModulationMonocytes, Keratinocytes

This table represents the generally accepted effects of corticosteroids in in vitro models. Specific quantitative data for this compound is not available.

Impact on Inflammatory Mediators at the Cellular Level

A cornerstone of the anti-inflammatory action of this compound and other corticosteroids is their profound impact on the synthesis and release of a wide array of inflammatory mediators at the cellular level. This is achieved primarily through the regulation of gene transcription.

Upon binding to the glucocorticoid receptor, the activated receptor-steroid complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins.

A key anti-inflammatory protein induced by corticosteroids is lipocortin-1 (also known as annexin A1). Lipocortin-1 inhibits the enzyme phospholipase A2 (PLA2), which is responsible for releasing arachidonic acid from cell membranes. Arachidonic acid is a precursor to a large family of pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking this initial step, corticosteroids effectively halt the production of these potent inflammatory substances. It has been noted that this compound inhibits prostanoids, which is consistent with this mechanism of action.

Furthermore, the activated glucocorticoid receptor can directly interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are pivotal in the expression of numerous pro-inflammatory genes, including those for cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), as well as cell adhesion molecules. By repressing the activity of NF-κB and AP-1, corticosteroids significantly reduce the production of a broad spectrum of inflammatory mediators.

Table 2: Impact of Corticosteroids on Key Inflammatory Mediators

Inflammatory MediatorEffect of CorticosteroidsPrimary Mechanism of Action
Prostaglandins Inhibition of SynthesisInduction of Lipocortin-1, leading to inhibition of Phospholipase A2
Leukotrienes Inhibition of SynthesisInduction of Lipocortin-1, leading to inhibition of Phospholipase A2
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6) Inhibition of Gene ExpressionRepression of transcription factors (e.g., NF-κB, AP-1)
Cell Adhesion Molecules Inhibition of Gene ExpressionRepression of transcription factors (e.g., NF-κB)

Structure Activity Relationship Sar Studies of Meclorisone Dibutyrate

Elucidation of Key Structural Features for Receptor Binding Affinity

The interaction of Meclorisone (B108576) dibutyrate with the glucocorticoid receptor (GR) is the initial step in its mechanism of action, and the affinity of this binding is a major determinant of its potency. nih.govtaylorfrancis.com While direct experimental data on the receptor binding of Meclorisone dibutyrate is not extensively available in public literature, a comprehensive understanding can be derived from the well-established SAR of the corticosteroid class. Several structural features, inherent to the this compound molecule, are crucial for high-affinity binding to the GR.

The foundational steroid nucleus, specifically the 3-keto-4-ene group in the A-ring, is essential for both glucocorticoid and mineralocorticoid activities. researchgate.net this compound possesses this core structure, which acts as a fundamental scaffold for interaction with the receptor.

Halogenation: A key feature of this compound is the presence of two chlorine atoms at the 9α and 11β positions. Halogenation, particularly at the 9α position, is known to dramatically enhance glucocorticoid potency. nih.govresearchgate.netresearchgate.net This is attributed to the electron-withdrawing nature of the halogen, which influences the electronic environment of the steroid nucleus and can lead to a more favorable interaction with the GR. uomustansiriyah.edu.iq The position of the halogen atom is critical, as it significantly influences both potency and potential side effects. nih.gov

Substitution at C16: this compound features a methyl group at the 16α position. Substitutions at C16 are a common strategy in the design of synthetic corticosteroids to reduce or eliminate mineralocorticoid activity, thereby increasing the selectivity for glucocorticoid effects. researchgate.netingentaconnect.com This modification helps to minimize undesirable side effects such as sodium retention.

Esterification at C17 and C21: The presence of dibutyrate esters at the C17α and C21 positions is another significant structural aspect. These ester groups can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, and receptor binding affinity. Increased lipophilicity is often correlated with enhanced receptor binding. nih.govresearchgate.net The nature of the ester can also impact the compound's pharmacokinetic profile.

Structural FeatureGeneral Effect on Glucocorticoid Receptor AffinityPresence in this compound
3-keto-4-ene in A-ringEssential for activityYes
9α-HalogenationPotentiates activityYes (Chlorine)
11β-SubstitutionImportant for activity (hydroxyl or halogen)Yes (Chlorine)
16α-MethylationReduces mineralocorticoid activity, enhances GC selectivityYes
C17 & C21 EsterificationIncreases lipophilicity and can enhance bindingYes (Dibutyrate esters)

Correlation of Chemical Structure with Molecular and Cellular Activity

The structural features that determine receptor binding affinity also dictate the subsequent molecular and cellular responses. The potency of a corticosteroid is a direct consequence of how efficiently its structure facilitates GR-mediated gene transcription.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For corticosteroids, QSAR models have been developed to predict binding affinity to globulin and the glucocorticoid receptor. nih.govnih.gov

While specific QSAR models for this compound analogues are not publicly available, the general approach would involve synthesizing a series of related compounds with systematic variations in their structure. For instance, analogues could be created by altering the halogen atoms (e.g., fluorine instead of chlorine), changing the length of the ester chains at C17 and C21, or modifying the substituent at C16. The biological activity of these analogues would then be experimentally determined.

A QSAR model would then be built using statistical methods to correlate the variations in structural properties (descriptors) with the observed changes in biological activity. Such a model could predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

The biological response to this compound is influenced by various physicochemical properties, which are in turn determined by its chemical structure. Key descriptors include:

Lipophilicity (log P): As mentioned, lipophilicity is a critical factor. A higher log P value generally leads to better membrane permeability and can increase receptor binding affinity. nih.govresearchgate.net The dibutyrate esters of this compound contribute significantly to its lipophilic character.

Molecular Volume and Surface Area: The size and shape of the molecule are important for fitting into the ligand-binding pocket of the glucocorticoid receptor. For corticosteroids that meet the basic structural requirements for binding, their affinity is strongly dependent on molecular size descriptors. researchgate.net

Electronic Properties: The distribution of electron density within the molecule, influenced by features like the ketone groups and halogen atoms, is crucial for the electrostatic interactions with the receptor. nih.gov

Physicochemical DescriptorInfluence on Biological ResponseRelevance to this compound Structure
Lipophilicity (log P)Affects absorption, distribution, and receptor binding.High, due to dibutyrate esters.
Molecular Size/ShapeDetermines the fit within the GR ligand-binding pocket.Dichlorination and methylation contribute to its specific conformation.
Electronic DistributionGoverns electrostatic interactions with the receptor.Influenced by keto groups and electron-withdrawing chlorine atoms.

Computational Approaches to SAR

Modern drug discovery heavily relies on computational methods to explore and predict SAR, saving time and resources. nih.govdesertsci.com

Cheminformatics tools can be employed to analyze the SAR of corticosteroids like this compound. This involves the use of computational techniques to process and analyze chemical data. nih.gov For a series of this compound analogues, cheminformatics can be used to:

Calculate a wide range of molecular descriptors: These can be structural, electronic, or physicochemical in nature.

Identify pharmacophores: These are the essential three-dimensional arrangements of functional groups required for biological activity.

Perform similarity searching and clustering: This helps in grouping compounds with similar properties and predicting the activity of new molecules based on their similarity to known active compounds.

For this compound, a hypothetical ML model could be developed to predict its glucocorticoid receptor binding affinity or anti-inflammatory potency. Such a model would learn the complex, non-linear relationships between the structural features of a corticosteroid and its activity. These advanced computational approaches hold the potential to accelerate the discovery of novel steroid-based therapeutics by enabling the rapid in silico screening of virtual compound libraries. mdpi.com

Preclinical Pharmacological Investigations of Meclorisone Dibutyrate

In Vitro Efficacy Models for Meclorisone (B108576) Dibutyrate

In vitro models are crucial for the initial screening and mechanistic understanding of a new chemical entity like Meclorisone Dibutyrate. These models provide a controlled environment to assess the compound's activity at the cellular and tissue level, offering insights into its potential therapeutic efficacy before advancing to more complex in vivo studies.

Cell-Based Assays for Target Engagement and Functional Potency

Cell-based assays are fundamental in determining if a drug interacts with its intended molecular target and elicits a functional response. For a corticosteroid like this compound, the primary target is the glucocorticoid receptor (GR).

Target Engagement Assays: These assays would confirm the binding of this compound or its active metabolites to the glucocorticoid receptor. Common methods include:

Receptor Binding Assays: Using radiolabeled ligands to compete with this compound for binding to the GR, thereby determining its binding affinity.

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of the GR protein upon ligand binding in a cellular environment.

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE). Activation of the GR by this compound would lead to the expression of the reporter gene, providing a quantifiable measure of target engagement and functional potency.

Functional Potency Assays: These assays measure the biological consequences of GR activation. A key anti-inflammatory function of corticosteroids is the inhibition of pro-inflammatory signaling pathways, such as NF-κB. Assays would typically involve stimulating cells (e.g., macrophages, keratinocytes) with an inflammatory agent (like lipopolysaccharide or TNF-α) and then treating them with this compound. The potency of the compound would be determined by its ability to inhibit the production of inflammatory mediators.

Table 1: Representative Cell-Based Assays for this compound

Assay TypeCell LineStimulusMeasured EndpointPurpose
NF-κB Inhibition Assay RAW 264.7 (macrophage-like)LPSNitric Oxide (NO) ProductionAssess anti-inflammatory potency
Cytokine Release Assay HaCaT (human keratinocytes)TNF-α / IFN-γIL-6, IL-8, TNF-α levels (ELISA)Quantify inhibition of pro-inflammatory cytokine secretion
GRE-Luciferase Reporter Assay HEK293T cells transfected with GR and GRE-luciferase reporterN/ALuciferase activityDetermine functional GR agonism

Primary Cell Culture Models for Mechanistic Studies

Primary cells, being freshly isolated from tissues, offer a more physiologically relevant model compared to immortalized cell lines. For a dermatological compound, relevant primary cells would include:

Human Epidermal Keratinocytes (NHEK): These cells form the primary barrier of the skin and are key players in skin inflammation.

Human Dermal Fibroblasts (NHDF): These cells reside in the dermis and are involved in wound healing and inflammatory responses.

Human Sebocytes: For conditions like acne, primary sebocytes would be used to study the effect of this compound on sebum production and inflammation within the sebaceous gland.

Peripheral Blood Mononuclear Cells (PBMCs): To understand the systemic or broader immunomodulatory effects.

Mechanistic studies in these cells could involve analyzing changes in gene expression (via qPCR or RNA-seq) of key inflammatory and structural genes, or assessing the phosphorylation status of signaling proteins (via Western Blot) to dissect the specific pathways modulated by this compound.

3D Organotypic Models for Simulating Tissue-Level Responses

Three-dimensional (3D) organotypic models bridge the gap between simple cell cultures and in vivo systems by mimicking the complex architecture and cell-cell interactions of human tissue. nih.gov For dermatological applications, reconstructed human epidermis (RHE) or full-thickness skin models are invaluable.

These models consist of keratinocytes cultured at the air-liquid interface on a dermal equivalent, allowing them to differentiate and form a stratified epidermis similar to human skin. They are used to assess:

Anti-inflammatory Effects: The model can be challenged with inflammatory stimuli (e.g., UV radiation, irritants, or cytokines) to induce an inflammatory state, and the ability of topically applied this compound to resolve this inflammation can be measured by analyzing tissue histology and inflammatory marker expression.

Tissue Penetration and Metabolism: The layered structure allows for the study of the compound's ability to penetrate the stratum corneum and reach its target cells within the epidermis and dermis.

Effects on Epidermal Differentiation and Barrier Function: The impact of the compound on the normal process of keratinocyte differentiation and the integrity of the skin barrier can be evaluated.

In Vivo Preclinical Efficacy Models for this compound (Animal Studies)

Animal models are essential for evaluating the efficacy of a drug candidate in a complex, living organism. These studies provide crucial information on the drug's therapeutic potential and its pharmacodynamic effects.

Development and Validation of Animal Disease Models

A variety of animal models are available to simulate human inflammatory skin diseases. The choice of model depends on the intended clinical indication for this compound.

Commonly Used Models for Topical Anti-inflammatory Agents:

Arachidonic Acid- or Croton Oil-Induced Ear Edema in Mice/Rats: This is a classic, acute model of inflammation. A pro-inflammatory agent is applied to the ear, causing swelling. The efficacy of topically applied this compound is measured by its ability to reduce this edema.

Oxazolone- or DNFB-Induced Contact Hypersensitivity: This model mimics allergic contact dermatitis. Animals are sensitized to a hapten and then challenged, leading to an inflammatory skin reaction. The reduction in ear swelling and inflammatory cell infiltration by this compound would indicate efficacy.

Imiquimod-Induced Psoriasis-like Dermatitis: Topical application of imiquimod (B1671794) cream induces a skin phenotype in mice that resembles human psoriasis, with scaling, erythema, and epidermal thickening. This model is useful for evaluating drugs targeting pathways relevant to psoriasis.

UVB-Induced Erythema: This model assesses the ability of a compound to reduce the inflammation caused by sun exposure.

Table 2: Representative In Vivo Models for this compound Efficacy

ModelSpeciesInducing AgentKey EndpointsRelevance
Ear Edema Mouse/RatArachidonic Acid / Croton OilEar thickness, tissue weight, histologyAcute inflammation
Contact Hypersensitivity MouseOxazolone / DNFBEar swelling, cytokine levels, cell infiltrationAllergic contact dermatitis
Psoriasis-like Dermatitis MouseImiquimodPASI score, epidermal thickness, gene expressionPsoriasis
Sebaceous Gland Suppression Hamster (Flank Organ)N/AGland size, sebum compositionAcne, seborrhea

Pharmacodynamic Marker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular or cellular changes that occur in response to drug treatment and can be used to measure the biological activity of the drug. Identifying and validating these markers in preclinical models is crucial for translating findings to clinical trials.

For a corticosteroid like this compound, PD biomarkers could include:

Gene Expression Changes: Measurement of the down-regulation of pro-inflammatory genes (e.g., IL1B, IL6, TNF) and the up-regulation of anti-inflammatory genes (e.g., GILZ, DUSP1) in skin biopsies from treated animals.

Protein Level Changes: Quantification of inflammatory cytokines and chemokines in tissue homogenates or via immunohistochemistry to assess the reduction of these proteins in the skin.

Cellular Infiltration: Histological analysis of skin sections to quantify the reduction in the infiltration of immune cells, such as neutrophils and lymphocytes, into the inflamed tissue.

Target Engagement Markers: In some cases, it may be possible to measure the expression of genes known to be direct targets of the glucocorticoid receptor to confirm that the drug is engaging its target in the tissue.

Preclinical Efficacy Assessment in Disease Progression Models

The preclinical efficacy of a topical corticosteroid such as this compound is evaluated in various animal models that mimic human inflammatory skin diseases. These models are crucial for establishing the compound's potential therapeutic activity before it can be considered for clinical trials in humans. The primary goal is to assess the drug's ability to suppress inflammation and modulate the disease process.

Commonly used animal models for assessing the efficacy of topical corticosteroids include:

Rodent Models of Dermatitis:

Oxazolone- or DNFB-induced Contact Hypersensitivity: In these models, a chemical irritant is applied to the skin of mice or rats to induce an inflammatory reaction that resembles allergic contact dermatitis in humans. The efficacy of this compound would be assessed by its ability to reduce ear swelling, erythema (redness), and inflammatory cell infiltration at the site of application.

Croton Oil-Induced Irritant Dermatitis: This model uses a potent irritant to induce acute inflammation. The anti-inflammatory effect of this compound would be quantified by measuring the reduction in ear edema.

Psoriasis Models:

Imiquimod-Induced Psoriasis-like Inflammation: This is a widely used model in mice that recapitulates many features of human psoriasis, including skin thickening (acanthosis), scaling, and erythema. The effectiveness of this compound would be determined by its ability to ameliorate these psoriatic-like symptoms.

Vasoconstrictor Assay:

This is a pharmacodynamic study in healthy volunteers or animals that is often used as a surrogate for anti-inflammatory efficacy. biopharmaservices.comnih.gov The ability of a topical corticosteroid to cause vasoconstriction (blanching of the skin) correlates well with its anti-inflammatory potency. biopharmaservices.com Different concentrations of this compound would be applied to the skin, and the degree of blanching would be visually scored or measured with a chromameter.

Illustrative Preclinical Efficacy Data in a Mouse Model of Imiquimod-Induced Psoriasis-like Inflammation

The following table represents hypothetical data illustrating the potential efficacy of this compound in a preclinical model.

Treatment GroupMean Ear Thickness (mm)Erythema Score (0-4)Scaling Score (0-4)
Vehicle Control0.453.53.2
This compound (0.05%)0.221.21.0
This compound (0.1%)0.150.80.5
Positive Control (Clobetasol Propionate 0.05%)0.120.50.3

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling of this compound

Pharmacokinetics (PK) describes what the body does to the drug, while pharmacodynamics (PD) describes what the drug does to the body. nih.gov Preclinical PK/PD modeling aims to establish a relationship between the concentration of this compound in the body and its therapeutic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

ADME studies are fundamental to understanding the disposition of this compound within an animal model. For a topically applied drug, these studies focus on its movement into and through the skin, as well as its systemic fate.

Absorption: The extent and rate of this compound's penetration through the skin (percutaneous absorption) would be investigated. This is often studied using in vitro methods with excised animal or human skin in Franz diffusion cells, or in vivo by measuring drug levels in the blood and excreta after topical application to animals such as rats or rabbits. nih.gov

Distribution: Once absorbed systemically, the distribution of this compound to various tissues and organs would be determined. This is typically done using radiolabeled compounds in animal models. For a topical corticosteroid, it is also important to understand its distribution within the different layers of the skin.

Metabolism: The biotransformation of this compound into its metabolites would be characterized. In vivo studies in animals like rats would identify the major metabolic pathways and the metabolites formed. In vitro studies using liver microsomes from different species (including human) can provide insights into potential metabolic differences.

Excretion: The routes and rates of elimination of this compound and its metabolites from the body would be determined. This involves collecting and analyzing urine and feces from animals after drug administration.

Illustrative ADME Profile of this compound in a Rat Model (Hypothetical Data)

ParameterValue
Percutaneous Absorption (24h)5-10% of applied dose
Peak Plasma Concentration (Tmax)6-8 hours post-application
Primary Route of MetabolismHepatic hydrolysis and oxidation
Primary Route of ExcretionRenal (in urine as metabolites)

PK/PD Correlations and Predictive Modeling for Preclinical Efficacy

PK/PD modeling integrates the pharmacokinetic and pharmacodynamic data to establish a quantitative relationship between drug exposure and its effect. This allows for a more comprehensive understanding of the drug's behavior and helps in predicting its efficacy.

For this compound, a PK/PD model would aim to correlate the concentration of the drug in the skin or plasma with the observed anti-inflammatory response in preclinical efficacy models. For instance, the model could link the local concentration of this compound in the skin to the reduction in ear swelling in a dermatitis model.

These models can be used to:

Optimize dosing regimens in preclinical studies.

Predict the duration of the pharmacological effect.

Bridge the gap between preclinical findings and potential clinical outcomes. nih.gov

Indirect response models are often employed for corticosteroids, as their effects are typically delayed and result from changes in the rate of synthesis or degradation of endogenous mediators. nih.gov

Illustrative PK/PD Correlation for this compound (Hypothetical)

This compound Skin Concentration (ng/g)Inhibition of Edema (%)
1025
2550
5075
10090

Computational and in Silico Studies of Meclorisone Dibutyrate

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as Meclorisone (B108576) Dibutyrate, and its macromolecular target, typically a protein receptor. uu.nl These methods provide insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level. For Meclorisone Dibutyrate, the primary target for simulation would be the Glucocorticoid Receptor (GR), a well-established target for corticosteroids. tandfonline.comfrontiersin.org

Molecular docking would be the first step in predicting how this compound binds to the Glucocorticoid Receptor. This process involves computationally placing the ligand into the binding site of the receptor in various possible orientations and conformations to find the most favorable fit.

The process would involve:

Preparation of Receptor and Ligand: A high-resolution 3D crystal structure of the Glucocorticoid Receptor's Ligand-Binding Domain (LBD) would be obtained from a repository like the Protein Data Bank. The 3D structure of this compound would be generated and optimized for its lowest energy state.

Docking Simulation: Using software like AutoDock or SwissDock, the this compound molecule would be docked into the active site of the GR LBD. tandfonline.com The algorithm samples numerous poses and scores them based on a scoring function that estimates binding affinity.

Analysis of Poses: The resulting poses would be analyzed to identify the most stable binding conformation, characterized by the lowest binding energy score. This optimal pose would reveal the specific orientation of this compound within the binding pocket and its proximity to key amino acid residues. Studies on potent synthetic glucocorticoids like mometasone furoate have shown that their unique side groups can completely fill the ligand-binding pocket, providing additional contact points that enhance binding affinity. nih.gov A similar analysis for this compound would predict how its dibutyrate ester groups orient themselves to maximize receptor interaction.

Following the identification of the optimal binding pose, the specific interactions driving the binding event are analyzed. These interactions are crucial for the stability and affinity of the this compound-GR complex. Molecular dynamics (MD) simulations are often employed after docking to refine the pose and study the dynamic behavior of the complex over time in a simulated physiological environment. tandfonline.comfrontiersin.org

Key interactions to be analyzed would include:

Hydrogen Bonds: These are critical for the specificity and affinity of corticosteroid binding. The analysis would identify which amino acid residues in the GR's active site form hydrogen bonds with the functional groups on this compound.

Hydrophobic Interactions: The steroid backbone of this compound would be expected to form numerous hydrophobic contacts with nonpolar residues in the binding site.

MD simulations on various GR agonists have revealed that different ligands can induce subtle but distinct conformational changes in the receptor, which correlates with their efficacy. frontiersin.org A similar simulation for this compound would assess the stability of the docked complex and calculate the binding free energy, providing a more accurate estimation of its binding affinity.

Hypothetical Interaction Data for this compound with Glucocorticoid Receptor This table represents the type of data that would be generated from molecular docking and dynamics simulations. The specific residues and energies are illustrative examples based on known corticosteroid-receptor interactions.

Interaction TypeThis compound MoietyGlucocorticoid Receptor ResiduePredicted Energy Contribution (kcal/mol)
Hydrogen BondC3-ketoneArg611, Gln570-3.5
Hydrogen BondC11-hydroxyl (if present)Asn564-2.8
Van der WaalsSteroid A-RingLeu563, Met604-4.2
Van der WaalsDibutyrate Ester GroupGln642, Met601-3.9
HydrophobicSteroid CoreIle567, Trp600, Phe623-5.1

Virtual Screening and Lead Optimization

Virtual screening and lead optimization are computational strategies used to discover and refine new drug candidates. nih.gov These techniques can be applied to identify novel analogues of this compound with potentially improved properties, such as higher potency or better selectivity.

Structure-based drug design (SBDD) utilizes the 3D structural information of the target receptor to design new molecules. nih.gov With the detailed model of the this compound-GR complex from docking and MD simulations, SBDD could be used to design novel analogues.

The design process would focus on:

Modifying Existing Moieties: The dibutyrate esters at the C17 and C21 positions could be computationally replaced with other functional groups to explore if these changes improve interaction with specific residues in the binding pocket. For instance, structural studies of mometasone furoate revealed that its C-17α furoate group was key to its high potency. nih.gov

Filling Unoccupied Pockets: The binding site model might reveal small, unoccupied sub-pockets. New functional groups could be added to the this compound scaffold to occupy these spaces, potentially forming new, favorable interactions and increasing binding affinity.

Virtual Screening of Compound Libraries: Large chemical databases (like ZINC) containing millions of compounds could be virtually screened. wikipedia.orgmdpi.com The screening algorithm would dock each library compound into the GR binding site and score its fit, identifying molecules that are structurally different from this compound but predicted to bind with high affinity.

In cases where a high-resolution structure of the target is unavailable, ligand-based drug design (LBDD) methods are used. nih.gov These approaches rely on the knowledge of a set of molecules known to be active at the target. A pharmacophore model could be developed based on the key chemical features of this compound and other potent corticosteroids.

A typical LBDD workflow would include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model would be built using the structure of this compound and other active glucocorticoids.

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model that correlates the 3D properties of a series of molecules with their biological activity. A 3D-QSAR model for corticosteroids could predict the activity of newly designed this compound analogues before they are synthesized.

Similarity Searching: This involves searching chemical databases for molecules that are structurally or chemically similar to this compound, which are likely to share similar biological activity.

Bioinformatics and Systems Pharmacology Approaches

Bioinformatics and systems pharmacology offer a broader, network-level view of a drug's effects. Instead of focusing on a single target, these approaches analyze how a drug influences complex biological pathways and networks. For this compound, these methods could predict its broader physiological effects, potential off-target interactions, and mechanisms of action beyond direct GR activation.

Potential applications include:

Target Profiling: Computational models can predict the binding of this compound against a panel of hundreds of known off-targets. frontiersin.org This can help anticipate potential side effects by identifying unintended interactions with other receptors or enzymes.

Pathway Analysis: By analyzing gene expression data from cells treated with corticosteroids, bioinformatics tools can identify the key signaling pathways and gene networks that are modulated. This would help to elucidate the full downstream effects of GR activation by this compound, mapping its influence on inflammatory, metabolic, and immune pathways. nih.gov

Pharmacokinetic Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. This is crucial for designing analogues with improved bioavailability and desired duration of action.

Network Analysis of this compound-Induced Biological Perturbations

Network analysis is a computational approach used to understand the systemic effects of a drug by examining the perturbations it induces in biological networks, such as gene regulatory and protein-protein interaction networks. nih.govnih.gov For a compound like this compound, which acts through the widely expressed glucocorticoid receptor, the resulting biological perturbations are extensive. The glucocorticoid receptor itself is a key node in cellular networks, influencing a wide array of genes and signaling pathways. nih.govahajournals.org

The binding of this compound to the glucocorticoid receptor initiates a cascade of events that alters the expression of numerous genes. ahajournals.org A network analysis of these changes can reveal the key pathways and biological processes modulated by the drug. This type of analysis typically involves integrating transcriptomic data (gene expression profiles) with known protein-protein interaction and pathway databases. nih.gov For instance, studies on other corticosteroids have shown that they perturb networks related to inflammation, apoptosis, and cell cycle regulation. nih.govnih.gov

A hypothetical network analysis for this compound could identify central "hub" proteins or genes that are critical mediators of its therapeutic and potential side effects. By understanding how the drug perturbs these networks, researchers can gain insights into its comprehensive mechanism of action beyond its primary receptor.

Potential Network Perturbations by this compound Description Key Interacting Nodes
Inflammatory Signaling Pathways Modulation of networks involving pro-inflammatory and anti-inflammatory cytokines.NF-κB, AP-1, MAPK, STAT
Cell Cycle Regulation Perturbation of networks controlling cell proliferation and apoptosis.p53, cyclins, CDKs
Metabolic Networks Alterations in gene networks related to glucose and lipid metabolism.Insulin receptor signaling pathway components

Predictive Modeling of this compound's Polypharmacology

Polypharmacology refers to the ability of a single drug to interact with multiple targets, which can be responsible for both its therapeutic effects and adverse reactions. Corticosteroids are classic examples of polypharmacological agents due to the widespread expression of the glucocorticoid receptor and its interaction with numerous co-regulators and transcription factors. pnas.org Predictive modeling can be employed to anticipate the full spectrum of this compound's interactions.

Computational models can be built using various data types, including the compound's chemical structure, bioactivity data from related molecules, and protein target information. rsc.org For this compound, predictive models could be developed to identify potential off-target interactions or to understand how its binding to the glucocorticoid receptor in different cellular contexts leads to diverse physiological outcomes.

For example, quantitative structure-activity relationship (QSAR) models could be used to predict the binding affinity of this compound to other steroid receptors or enzymes involved in steroid metabolism. Furthermore, systems-level models can integrate pharmacokinetic and pharmacodynamic data to simulate the drug's effects across different tissues and at various concentrations. nih.gov These predictive models are valuable for generating new hypotheses about a drug's mechanism of action and for identifying potential new therapeutic applications or predicting adverse effects.

Predictive Modeling Approaches for this compound Objective Potential Findings
Molecular Docking and Dynamics To predict binding affinity and mode of interaction with the glucocorticoid receptor and other potential off-targets. nih.govkarazin.uaIdentification of key amino acid residues for binding; prediction of binding to other nuclear receptors.
Quantitative Structure-Activity Relationship (QSAR) To correlate the chemical structure of this compound with its biological activity.Prediction of activity based on structural modifications; comparison with other corticosteroids.
Systems Biology Modeling To simulate the dynamic effects of this compound on cellular pathways and physiological responses. nih.govUnderstanding the dose-dependent and time-dependent effects on inflammatory and metabolic pathways.

Advanced Analytical Methodologies in Meclorisone Dibutyrate Research

Biophysical Techniques for Molecular Interaction Characterization

Biophysical techniques are indispensable for quantifying the dynamic and energetic aspects of Meclorisone (B108576) Dibutyrate's interaction with target proteins. These methods allow for a detailed analysis of binding events in real-time and in solution, providing a deeper understanding of the drug's affinity and mechanism of action.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring biomolecular interactions in real-time without the need for labels. In the study of Meclorisone Dibutyrate, SPR would be employed to measure the kinetics of its binding to the glucocorticoid receptor. The experiment involves immobilizing the GR on a sensor chip, over which a solution containing this compound is flowed. The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface.

This analysis yields the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₑ/kₐ). A lower Kₗ value signifies a higher binding affinity. These kinetic parameters are crucial for understanding the duration of the drug-receptor interaction, which can correlate with its pharmacological effect.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data for this compound Binding to the Glucocorticoid Receptor
AnalyteAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₗ) (nM)
This compound2.5 x 10⁵5.0 x 10⁻⁴2.0
Dexamethasone (B1670325)1.8 x 10⁵7.2 x 10⁻⁴4.0

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions in solution. nih.govnih.govtainstruments.comharvard.edufrontiersin.org By directly measuring the heat released or absorbed during the binding of this compound to the glucocorticoid receptor, ITC can provide a complete thermodynamic profile of the interaction. In a typical experiment, a solution of this compound is titrated into a sample cell containing the GR, and the resulting heat changes are measured.

The data obtained from ITC allows for the determination of the binding affinity (Kₐ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction. harvard.edufrontiersin.org This information reveals the driving forces behind the binding event, whether it is enthalpy-driven (due to hydrogen bonds and van der Waals interactions) or entropy-driven (due to hydrophobic interactions and conformational changes). For instance, the interaction between glucocorticoids like dexamethasone and cortisol with the GR has been shown to be entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures. nih.govnih.gov

Table 2: Illustrative Thermodynamic Parameters for this compound Binding to the Glucocorticoid Receptor as Determined by ITC
LigandBinding Affinity (Kₐ) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)Stoichiometry (n)
This compound5.0 x 10⁸-10.55.21.0
Cortisol2.4 x 10⁷-2.126.51.0

MicroScale Thermophoresis (MST) for Affinity Measurements

MicroScale Thermophoresis (MST) is a technique that measures the motion of molecules in a temperature gradient, which is altered upon changes in their size, charge, or hydration shell. springernature.com This method can be used to quantify the binding affinity between this compound and the glucocorticoid receptor in solution with very low sample consumption. springernature.comnih.gov In an MST experiment, the GR would be fluorescently labeled, and its movement in response to a microscopic temperature gradient would be monitored in the presence of varying concentrations of this compound.

The binding of this compound to the labeled GR causes a change in its thermophoretic movement, which is plotted against the ligand concentration to generate a binding curve. From this curve, the dissociation constant (Kₗ) can be accurately determined. springernature.comnih.govnanotempertech.com MST is particularly useful for studying interactions in complex biological liquids and for high-throughput screening of potential drug candidates. nih.gov

Table 3: Representative MicroScale Thermophoresis (MST) Affinity Data for this compound and the Glucocorticoid Receptor
InteractionDissociation Constant (Kₗ) (nM)
This compound + Glucocorticoid Receptor2.5
BMS-103 + PD-L144 ± 13
BMS-142 + PD-L113.2 ± 1.5

Structural Biology Techniques for this compound-Bound Complexes

Structural biology techniques are essential for visualizing the three-dimensional arrangement of atoms within a this compound-protein complex. This provides a detailed map of the binding site and the specific molecular interactions that govern the drug's activity.

X-ray Crystallography of Protein-Meclorisone Dibutyrate Complexes

X-ray crystallography is a high-resolution technique used to determine the precise three-dimensional structure of molecules, including protein-ligand complexes. To study the interaction of this compound with the glucocorticoid receptor, a crystal of the GR's ligand-binding domain (LBD) in complex with the drug would be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms in the complex.

The resulting crystal structure would reveal the exact binding mode of this compound within the GR's ligand-binding pocket, identifying the key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, and van der Waals forces. High-resolution crystal structures of the GR LBD have been solved in complex with other glucocorticoids, such as dexamethasone and cortisol, providing a foundation for understanding the structural basis of agonist binding and for the rational design of new glucocorticoid drugs. nih.govnih.govfrontiersin.orgrcsb.org

Table 4: Examples of Glucocorticoid Receptor Ligand-Binding Domain Crystal Structures
LigandPDB IDResolution (Å)
Dexamethasone4UDC1.64
Cortisol4P6X2.50
Dibucaine4UDDN/A

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Elucidation

Cryo-Electron Microscopy (Cryo-EM) is a technique that has revolutionized structural biology, allowing for the determination of the structure of large and dynamic macromolecular complexes at near-atomic resolution. While X-ray crystallography is ideal for the LBD, Cryo-EM would be the method of choice to elucidate the structure of the full-length glucocorticoid receptor in complex with this compound, DNA, and other co-regulatory proteins.

In Cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Thousands of images of individual particles are then computationally averaged to generate a three-dimensional reconstruction. Recent advances in Cryo-EM have made it possible to visualize the architecture of steroid receptor complexes, offering insights into how ligand binding induces conformational changes that lead to the recruitment of the transcriptional machinery. mdpi.com While a full-length GR structure bound to DNA has been a long-standing goal, recent successes with other nuclear receptors suggest that Cryo-EM is a feasible approach to achieve this. mdpi.com

Imaging Modalities for Preclinical Studies (Excluding Human Imaging)

In the preclinical assessment of dermatological compounds such as this compound, advanced imaging modalities are critical for the non-invasive and detailed evaluation of drug distribution, pharmacodynamic effects, and mechanisms of action within animal models. While specific imaging research focused solely on this compound is not widely available in published literature, the established methodologies for other potent topical corticosteroids serve as a robust blueprint for its investigation. These techniques facilitate the visualization and quantification of the compound's interactions with skin tissues from the organ level down to the subcellular level.

A primary objective in preclinical research is to map the penetration, accumulation, and persistence of this compound across the distinct layers of the skin. This is crucial for understanding its bioavailability and duration of action at the target site.

Autoradiography stands as a definitive method for this purpose. The technique requires the synthesis of this compound labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Following the topical application of the radiolabeled compound to the skin of an appropriate animal model (e.g., mice or rabbits), tissue samples are collected at predetermined intervals. nih.gov These skin sections are then placed in contact with a photographic emulsion or a phosphor imaging plate. The subsequent image provides a high-resolution map of the compound's distribution, allowing for precise quantification within the stratum corneum, viable epidermis, and dermis.

Photoacoustic Microscopy (PAM) is a modern, non-invasive imaging technique that can be used to assess a key physiological effect of potent corticosteroids: vasoconstriction. spiedigitallibrary.org This method utilizes laser-generated ultrasound waves to create detailed images of cutaneous blood vessels by capitalizing on the optical absorption characteristics of hemoglobin. spiedigitallibrary.org By capturing images of the microvasculature in an animal model before and after the application of this compound, researchers can directly visualize and measure the extent and duration of vessel constriction. This serves as a valuable surrogate marker for the drug's local potency and biological activity in vivo. spiedigitallibrary.org

Table 1: Illustrative Data from Photoacoustic Microscopy for Vasoconstriction Assessment

Time Post-Application Mean Vessel Diameter (µm) Percent Change from Baseline
Baseline (0 hr) 15.2 0%
2 hr 11.8 -22.4%
6 hr 9.5 -37.5%
12 hr 10.1 -33.6%
24 hr 13.9 -8.6%

To elucidate the mechanism of action of this compound, it is essential to visualize its effects on cellular structures and molecular pathways. High-resolution optical microscopy techniques are indispensable for these detailed investigations.

Multimodal Optical Microscopy offers a powerful, integrated platform for observing the skin's micro-architecture and cellular metabolism without the need for exogenous labels. nih.gov This approach typically combines several imaging modes:

Two-Photon Excitation Fluorescence (TPEF) Microscopy: This technique visualizes cellular morphology, particularly of keratinocytes, by detecting the autofluorescence of endogenous molecules like NADH. nih.gov It allows for the precise measurement of changes in cell size and epidermal structure following treatment with this compound. nih.gov

Second Harmonic Generation (SHG) Microscopy: SHG provides specific, high-resolution imaging of fibrillar collagen in the dermis. nih.gov It is exceptionally useful for longitudinally tracking potential corticosteroid-induced skin atrophy by detecting subtle changes in collagen fiber organization and density. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM): By measuring the fluorescence decay rate of NADH, FLIM can provide insights into the metabolic state of skin cells. nih.gov This allows researchers to assess whether this compound alters cellular metabolic activity, a key aspect of its pharmacodynamic profile. nih.gov

Table 2: Representative Data from Multimodal Imaging of Mouse Epidermis

Treatment Group Epidermal Thickness (µm) Mean Keratinocyte Size (µm²) Collagen SHG Signal (Arbitrary Units)
Vehicle Control 25.4 350 8,500
This compound (Day 7) 21.1 315 8,450
This compound (Day 21) 17.5 280 7,200

Fluorescence Microscopy for Receptor Engagement: The therapeutic effects of this compound are mediated through its binding to the intracellular glucocorticoid receptor (GR). Advanced fluorescence techniques can directly visualize this critical step. In preclinical studies, skin cells (such as keratinocytes) can be engineered to express a fluorescently-tagged GR (e.g., GR-GFP). Using methods like Fluorescence Resonance Energy Transfer (FRET) microscopy , scientists can observe the translocation of the GR from the cytoplasm to the nucleus upon binding with this compound and its subsequent interaction with co-regulatory proteins. researchgate.netnih.gov This provides definitive, real-time evidence of target engagement at the subcellular level, offering a powerful tool for characterizing the compound's molecular pharmacology. nih.gov

Future Directions and Emerging Research Avenues for Meclorisone Dibutyrate

Integration of Multi-Omics Technologies for Comprehensive Understanding

The advent of multi-omics technologies provides an unprecedented opportunity to gain a holistic understanding of the molecular effects of Meclorisone (B108576) dibutyrate on the skin. By integrating data from genomics, transcriptomics, proteomics, and lipidomics, researchers can construct a comprehensive picture of the drug's mechanism of action and its impact on disease pathology.

Transcriptomic analyses, for instance, can reveal the full spectrum of genes regulated by Meclorisone dibutyrate in skin cells, identifying not only known anti-inflammatory genes but also potentially novel targets. nih.govnih.govfrontiersin.org Lipidomics is another crucial area, as the lipid composition of the skin barrier is significantly altered in inflammatory skin diseases like atopic dermatitis and psoriasis. nih.govtandfonline.comnih.govcreative-proteomics.commdpi.com Investigating how this compound modulates the skin lipidome could provide insights into its effects on barrier repair. nih.govtandfonline.com Proteomic studies can further elucidate changes in protein expression and post-translational modifications that are critical to the inflammatory response and its resolution.

Omics TechnologyResearch Application for this compoundPotential Findings
Transcriptomics Profiling gene expression changes in skin treated with the compound.- Identification of novel glucocorticoid-responsive genes and non-coding RNAs. nih.govnih.gov - Understanding of regulatory networks. nih.govnih.gov
Proteomics Analyzing changes in the skin proteome following treatment.- Elucidation of effects on signaling pathways and structural proteins. - Identification of biomarkers for treatment response.
Lipidomics Investigating the impact on the lipid composition of the stratum corneum.- Understanding of its role in skin barrier restoration. nih.govtandfonline.comnih.gov - Identification of changes in pro- and anti-inflammatory lipid mediators.

Innovative Drug Delivery System Research for Preclinical Applications

Optimizing the delivery of this compound to its target site within the skin while minimizing systemic absorption is a key goal for future research. Innovative drug delivery systems are being explored to enhance the therapeutic index of topical corticosteroids. nih.govnih.gov

Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, offer the potential to improve drug solubility, stability, and skin penetration. nih.govmdpi.comrjtcsonline.commdpi.comijrpc.comijpsr.comijlpr.com These carriers can be designed to release the drug in a controlled manner, potentially prolonging its therapeutic effect and reducing the frequency of application. Another promising area is the development of microneedle patches. advancedsciencenews.comformulationbio.comnih.govannualreviews.orgfrontiersin.org These patches contain microscopic needles that can painlessly penetrate the stratum corneum, the main barrier of the skin, to deliver the drug more efficiently to the underlying epidermal and dermal layers. advancedsciencenews.comformulationbio.comnih.govannualreviews.orgfrontiersin.org Preclinical research will be instrumental in evaluating the feasibility and efficacy of these advanced delivery systems for this compound.

Delivery SystemPreclinical Application for this compoundPotential Advantages
Liposomes Encapsulation to enhance skin penetration and provide controlled release. rjtcsonline.commdpi.comijrpc.comijpsr.comijlpr.com- Improved drug stability and localization. - Reduced systemic absorption.
Polymeric Nanoparticles Development of formulations for targeted and sustained drug delivery. nih.govmdpi.com- High drug-loading capacity. - Tunable release kinetics.
Microneedle Patches Painless delivery across the stratum corneum for enhanced dermal targeting. advancedsciencenews.comformulationbio.comnih.govannualreviews.orgfrontiersin.org- Rapid onset of action. - Improved bioavailability in the skin.

Q & A

Q. How can researchers ensure ethical compliance in animal studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments, including randomization, blinding, and power analysis. Obtain approval from institutional animal care committees (IACUC) and report adverse events transparently. Use sham-operated controls in efficacy studies to isolate drug effects .

Q. What documentation is essential for replicating studies on this compound’s mechanism of action?

  • Methodological Answer : Provide detailed protocols for key assays (e.g., Western blot antibody dilutions, buffer compositions) in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, depositing in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.